cis-Hexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide hydrochloride
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Overview
Description
cis-Hexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide hydrochloride is a chemical compound with the molecular formula C6H11NO2S·HCl It is a bicyclic compound that contains a thieno[2,3-c]pyrrole ring system with a 1,1-dioxide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-Hexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide hydrochloride typically involves the cycloaddition of a ylide generated from N-benzyl-1-methoxy-N-((trimethylsilyl)methyl)methanamine and 4-substituted 2,3-dihydrothiophene 1,1-dioxides . The reaction conditions often include the use of polar solvents and controlled temperatures to ensure the formation of the desired product as a single diastereomer.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by adjusting reaction parameters such as solvent choice, temperature, and reaction time.
Chemical Reactions Analysis
Types of Reactions
cis-Hexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or sulfides.
Scientific Research Applications
cis-Hexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide hydrochloride has several scientific research applications, including:
Biology: The compound is used in studies to understand its interactions with biological macromolecules.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of cis-Hexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Hexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide: A similar compound without the hydrochloride salt.
Thieno[2,3-c]pyrrole derivatives: Other derivatives with different substituents on the ring system.
Uniqueness
cis-Hexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide hydrochloride is unique due to its specific structural features, including the presence of the 1,1-dioxide functional group and the hydrochloride salt. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
1320326-61-1 |
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Molecular Formula |
C6H12ClNO2S |
Molecular Weight |
197.68 g/mol |
IUPAC Name |
3,3a,4,5,6,6a-hexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide;hydrochloride |
InChI |
InChI=1S/C6H11NO2S.ClH/c8-10(9)2-1-5-3-7-4-6(5)10;/h5-7H,1-4H2;1H |
InChI Key |
HBCCGYYXTOICAJ-UHFFFAOYSA-N |
SMILES |
C1CS(=O)(=O)C2C1CNC2.Cl |
Canonical SMILES |
C1CS(=O)(=O)C2C1CNC2.Cl |
solubility |
not available |
Origin of Product |
United States |
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